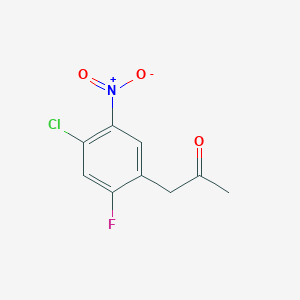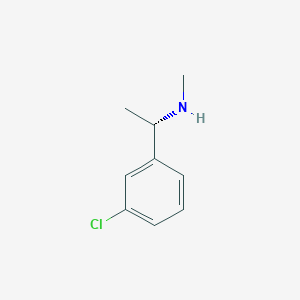
1-(4-Chloro-2-fluoro-5-nitrophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-fluoro-5-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFNO3 It is a derivative of acetophenone, where the phenyl ring is substituted with chloro, fluoro, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Chloro-2-fluoro-5-nitrophenyl)propan-2-one can be synthesized through several methods. One common approach involves the nitration of 4-chloro-2-fluoroacetophenone, followed by a Friedel-Crafts acylation reaction. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the Friedel-Crafts acylation employs acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chloro-2-fluoro-5-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 1-(4-Chloro-2-fluoro-5-aminophenyl)propan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
1-(4-Chloro-2-fluoro-5-nitrophenyl)propan-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific chemical resistance or optical properties.
Biological Studies: Researchers use this compound to study the effects of various substituents on biological activity, aiding in the design of more effective drugs.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-2-fluoro-5-nitrophenyl)propan-2-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro and fluoro substituents can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone: Similar structure but lacks the propan-2-one moiety.
1-(4-Chloro-2-fluoro-5-nitrophenyl)propan-1-one: Similar structure but with a different position of the carbonyl group.
1-(4-Chloro-2-fluoro-5-nitrophenyl)butan-2-one: Similar structure but with an extended carbon chain.
Uniqueness
1-(4-Chloro-2-fluoro-5-nitrophenyl)propan-2-one is unique due to its specific combination of substituents and the position of the carbonyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H7ClFNO3 |
|---|---|
Poids moléculaire |
231.61 g/mol |
Nom IUPAC |
1-(4-chloro-2-fluoro-5-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C9H7ClFNO3/c1-5(13)2-6-3-9(12(14)15)7(10)4-8(6)11/h3-4H,2H2,1H3 |
Clé InChI |
JPJQYJMSCVWTIE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC(=C(C=C1F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate](/img/structure/B13049120.png)





![ethyl N-[2-acetyl-3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acryloyl]carbamate](/img/structure/B13049143.png)
![3-Fluoro-N-(3-methoxypropyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzenesulfonamide](/img/structure/B13049145.png)

![6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide](/img/structure/B13049158.png)
![(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13049166.png)


![4-Chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13049184.png)
